
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- is a complex organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The specific stereochemistry indicated by (2R,3S)-rel- suggests that this compound has a particular three-dimensional arrangement, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Pyrrolidinedicarboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes or ketones with esters in the presence of a base.
Cyclization Reactions: Forming the pyrrolidine ring through intramolecular reactions.
Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
1,3-Pyrrolidinedicarboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: Typically produces alcohols or amines.
Substitution: Results in halogenated derivatives.
科学研究应用
Chemistry
Catalysts: Used as ligands in catalytic reactions.
Building Blocks: Essential intermediates in organic synthesis.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes.
Receptor Modulators: Interaction with biological receptors.
Medicine
Drug Development: Investigated for therapeutic properties.
Diagnostic Agents: Used in imaging and diagnostic tests.
Industry
Material Science: Components in the synthesis of advanced materials.
Agriculture: Potential use in agrochemicals.
作用机制
The mechanism of action for 1,3-Pyrrolidinedicarboxylic acid derivatives involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
Pyrrolidine-2-carboxylic acid derivatives: Similar structure but different functional groups.
Proline derivatives: Another class of pyrrolidine-based compounds.
Uniqueness
1,3-Pyrrolidinedicarboxylic acid, 2-phenyl-, 1-(1,1-dimethylethyl) 3-methyl ester, (2R,3S)-rel- stands out due to its specific stereochemistry and functional groups, which can impart unique chemical and biological properties.
属性
CAS 编号 |
2216751-10-7 |
|---|---|
分子式 |
C17H23NO4 |
分子量 |
305.4 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl (2S,3R)-2-phenylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-10-13(15(19)21-4)14(18)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m1/s1 |
InChI 键 |
WUJSKPQNTGIHOQ-ZIAGYGMSSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C2=CC=CC=C2)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
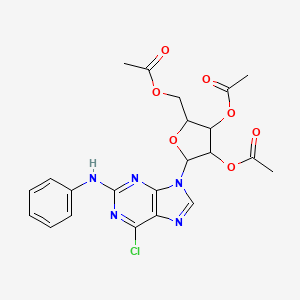

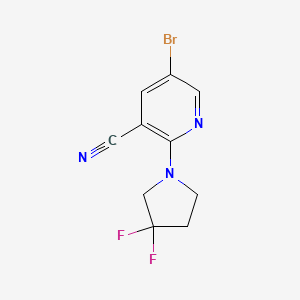
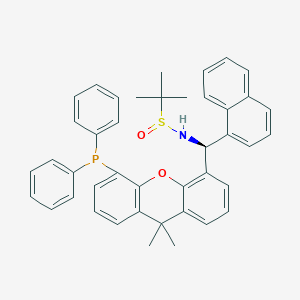
![1-[5-(4-Fluoro-phenyl)-pyridin-2-yl]-ethylamine](/img/structure/B12082233.png)
![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
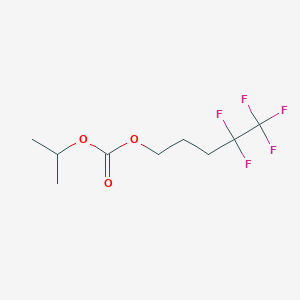
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)
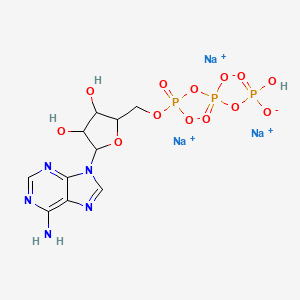
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)
